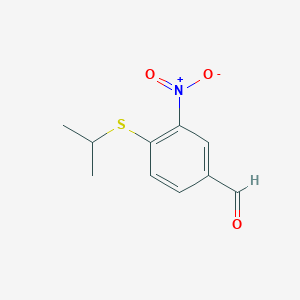

![molecular formula C19H31N3O B2895409 4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline CAS No. 1089279-20-8](/img/structure/B2895409.png)

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline, also known as BPIP, is a small molecule that has been the subject of extensive research in recent years. BPIP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a critical role in DNA repair. This inhibition has been shown to have a variety of potential applications in the fields of cancer research, neurodegenerative disease, and inflammation.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline is part of a broader class of chemicals involved in various synthetic and chemical reactions. For instance, derivatives like 4-hydroxypiperidin-2-ones can be prepared in a highly diastereoselective fashion using Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones. This methodology, when used in combination with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, indicating its utility in the synthesis of complex organic compounds (Lam, Murray, & Firth, 2005).

Radioligand Applications

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline and its derivatives have been evaluated for their potential as radioligands in the study of biological systems. For example, 4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl (A-4), a tertiary amine analog of hemicholinium-3 (HC-3), has been assessed as an inhibitor of the sodium-dependent high-affinity choline uptake (HACU) system. Compounds like (18)F-FA-4 and (11)C-pipzA-4, both labeled derivatives of A-4, show promise as in vivo tracers for the HACU system due to their high uptake in the brain, illustrating the compound's relevance in neuroimaging and the study of neurotransmitter systems (Gilissen et al., 2003).

Drug Design Insights

The metabolism of 4-aminopiperidine drugs by cytochrome P450s has been thoroughly studied, providing valuable insights into drug design. 4-Aminopiperidines, including 4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline and its analogs, undergo extensive metabolism by cytochrome P450s, with CYP3A4 being a major isoform catalyzing their N-dealkylation reaction. Understanding the molecular interactions between these substrates and the CYP3A4 active site is crucial for optimizing drug metabolism and designing more effective therapeutic agents (Sun & Scott, 2011).

Propriétés

IUPAC Name |

4-(4-piperidin-1-ylpiperidin-1-yl)-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-15(2)23-19-14-17(6-7-18(19)20)22-12-8-16(9-13-22)21-10-4-3-5-11-21/h6-7,14-16H,3-5,8-13,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOKSBYBLOVYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)

![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)

![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)